molecular formula C12H18O4 B14685441 Diethyl 2,5-dimethylidenehexanedioate CAS No. 32670-57-8

Diethyl 2,5-dimethylidenehexanedioate

Cat. No.: B14685441
CAS No.: 32670-57-8
M. Wt: 226.27 g/mol
InChI Key: YXXNCVFJECWRRF-UHFFFAOYSA-N
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Description

Diethyl 2,5-dimethylidenehexanedioate (CAS 32670-57-8) is a diester derivative of hexanedioic acid, characterized by two ethyl ester groups and two methylidene (C=C) substituents at the 2- and 5-positions of the carbon backbone. Its molecular formula is C₁₂H₁₈O₄ (molecular weight: 234.27 g/mol), with the SMILES notation O(CC)C(C(=C)CCC(=C)C(=O)OCC)=O and InChIKey YXXNCVFJECWRRF-UHFFFAOYSA-N . The methylidene groups confer reactivity toward cycloaddition and conjugation, making it valuable in organic synthesis, particularly in Diels-Alder reactions .

Properties

CAS No.

32670-57-8

Molecular Formula

C12H18O4

Molecular Weight

226.27 g/mol

IUPAC Name

diethyl 2,5-dimethylidenehexanedioate

InChI

InChI=1S/C12H18O4/c1-5-15-11(13)9(3)7-8-10(4)12(14)16-6-2/h3-8H2,1-2H3

InChI Key

YXXNCVFJECWRRF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C)CCC(=C)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2,5-dimethylidenehexanedioate typically involves the esterification of 2,5-dimethylidenehexanedioic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its diethyl ester. The reaction can be represented as follows:

2,5-Dimethylidenehexanedioic acid+2C2H5OHH2SO4Diethyl 2,5-dimethylidenehexanedioate+2H2O\text{2,5-Dimethylidenehexanedioic acid} + 2 \text{C}_2\text{H}_5\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + 2 \text{H}_2\text{O} 2,5-Dimethylidenehexanedioic acid+2C2​H5​OHH2​SO4​​Diethyl 2,5-dimethylidenehexanedioate+2H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts, such as sulfonated resins, can enhance the reaction rate and facilitate the separation of the product from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,5-dimethylidenehexanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is often used for reducing ester groups to alcohols.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: this compound can be oxidized to 2,5-dimethylidenehexanedioic acid.

    Reduction: Reduction yields diethyl 2,5-dimethylidenehexanediol.

    Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl 2,5-dimethylidenehexanedioate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

    Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diethyl 2,5-dimethylidenehexanedioate involves its reactivity as an ester and its ability to undergo various chemical transformations. The ester groups can participate in nucleophilic acyl substitution reactions, while the methylidene groups can undergo addition reactions. These properties make it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Dimethyl 2,5-Dimethylhexanedioate (CID 5159000)

  • Molecular Formula : C₁₀H₁₈O₄ (MW: 202.25 g/mol).
  • Key Differences :
    • Substituents: Methyl esters (vs. ethyl esters) and saturated methyl groups (vs. methylidene C=C bonds).
    • Reactivity: Lacks conjugated dienes, reducing utility in Diels-Alder reactions.
    • Physical Properties: Lower boiling point due to smaller alkyl groups and absence of double bonds .

Hexanedioic Acid, 2,5-Dimethyl (CAS 4454-18-6)

  • Molecular Formula : C₈H₁₄O₄ (MW: 174.19 g/mol).
  • Key Differences: Functional Groups: Carboxylic acids (vs. esters), leading to higher water solubility and acidity (pKa ~4–5). Applications: Primarily used in polymer synthesis (e.g., polyamides), whereas the diethyl ester is more suited for organic reactions requiring solubility in nonpolar solvents .

Diethyl 2,5-Dibromohexanedioate (CAS 50995-48-7)

  • Molecular Formula : C₁₀H₁₆Br₂O₄ (MW: 368.05 g/mol).
  • Key Differences :
    • Substituents: Bromine atoms (vs. methylidene groups), enabling nucleophilic substitution reactions.
    • Reactivity: Acts as an alkylating agent, unlike the diethyl dimethylidene compound, which participates in cycloadditions .

Hexane, 2,5-Dimethyl (CAS 592-13-2)

  • Molecular Formula : C₈H₁₈ (MW: 114.23 g/mol).
  • Contrasts sharply with the ester and diene functionalities of the target compound .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups CAS Number
Diethyl 2,5-dimethylidenehexanedioate C₁₂H₁₈O₄ 234.27 Ethyl esters, methylidene 32670-57-8
Dimethyl 2,5-dimethylhexanedioate C₁₀H₁₈O₄ 202.25 Methyl esters, saturated 5159000 (CID)
Hexanedioic acid, 2,5-dimethyl C₈H₁₄O₄ 174.19 Carboxylic acids 4454-18-6
Diethyl 2,5-dibromohexanedioate C₁₀H₁₆Br₂O₄ 368.05 Ethyl esters, bromine 50995-48-7

Table 2: Spectral and Reactivity Profiles

Compound Name IR Spectral Features (cm⁻¹) Key Reactivity
This compound C=O (1740), C=C (1650) Diels-Alder reactions, conjugation-based chemistry
Hexanedioic acid, 2,5-dimethyl O-H (2500–3300), C=O (1700) Acid-catalyzed esterification, polymerization
Diethyl 2,5-dibromohexanedioate C=O (1740), C-Br (500–600) Nucleophilic substitution (SN2)

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